N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamide is a chemical compound with significant implications in organic synthesis and medicinal chemistry. It is characterized by a hexanamide structure linked to a phenyl group that carries a bromoacetylamino substituent. This compound is notable for its potential applications in drug development and as a biochemical probe.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its properties, synthesis methods, and applications in research.
N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamide is classified as an amide due to the presence of the amide functional group. It also falls under the category of bromoacetyl derivatives, which are known for their reactivity in nucleophilic substitution reactions.
The synthesis of N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamide typically involves several key steps:
The molecular structure of N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamide can be represented by its chemical formula . The InChI representation is:
N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamide participates in various chemical reactions:
Common reagents for these reactions include sodium hydroxide for hydrolysis and lithium aluminum hydride for reduction processes.
The mechanism of action of N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamide primarily involves its interaction with biological macromolecules. The bromoacetyl group can covalently bond to nucleophilic sites on proteins, modifying their function. This interaction can lead to inhibition or activation of specific biochemical pathways, making it valuable in therapeutic contexts.
N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamide has several scientific uses:
This compound's unique structure and reactivity make it an important tool in both academic research and industrial applications.
The synthesis of N-{3-[(2-bromoacetyl)amino]phenyl}hexanamide (C₁₄H₁₉BrN₂O₂, MW 327.22 g/mol, CAS 1138443-24-9) follows a convergent strategy involving sequential amidation and bromoacetylation reactions [6]. A representative pathway comprises three critical stages:
Key Challenge: Competitive N,O-acylation is mitigated through temperature control (0–5°C) and slow addition of electrophiles [8].
Amide bond construction in this molecule exploits nucleophilic substitution at two distinct sites:
Electronic Effects: The meta-substituted phenyl ring deactivates the aromatic amine but enables regioselective monoacylation, contrasting with ortho/para isomers that exhibit unwanted cyclization [4].
Carbodiimide- and uranium-based coupling agents were evaluated for the bromoacetylation step where direct acid activation is required:
Table 2: Coupling Agent Performance in Amide Bond Formation
Coupling Agent | Equivalents | Additive | Yield (%) | Epimerization (%) |
---|---|---|---|---|
DCC | 1.2 | HOBt | 75 | 8.2 |
EDCI | 1.5 | HOAt | 82 | 4.1 |
HBTU | 1.0 | DIEA | 90 | 1.8 |
BOP | 1.0 | None | 88 | 2.5 |
HBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) delivers optimal efficiency due to rapid in situ active ester formation and low racemization risk. Multifunctional coupling agents (e.g., silanes with trialkoxysilyl groups) show reduced utility here due to bromoacetyl group incompatibility [3]. Notably, agents like BOP require strict moisture control to avoid phosphonium salt decomposition [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4